6-Aldehydoisoophiopogonone B

Tyrosinase Inhibition Melanogenesis Enzyme Kinetics

6-Aldehydoisoophiopogonone B (AIO-B) is a homoisoflavonoid from Ophiopogon japonicus with a quantifiable 2.63-fold potency advantage over analog AIO-A (IC₅₀ 48.1 vs 126.7 μM) against mushroom tyrosinase. Its reversible mixed-inhibition mechanism and distinct 4-methoxyphenyl B-ring substitution provide a defined SAR handle unavailable in competitive inhibitors like AIO-A. Confirmed radical-scavenging activity via online HPLC-DPPH makes AIO-B a dual-function candidate for melanogenesis and oxidative stress research. Procure at ≥98% HPLC purity to eliminate inter-batch variability from undefined fractions. Available in mg to g scales from authenticated suppliers.

Molecular Formula C19H16O6
Molecular Weight 340.3 g/mol
Cat. No. B12406760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aldehydoisoophiopogonone B
Molecular FormulaC19H16O6
Molecular Weight340.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OC=C(C2=O)CC3=CC=C(C=C3)OC)O)C=O)O
InChIInChI=1S/C19H16O6/c1-10-16(21)14(8-20)18(23)15-17(22)12(9-25-19(10)15)7-11-3-5-13(24-2)6-4-11/h3-6,8-9,21,23H,7H2,1-2H3
InChIKeyMPUAHKMJGSMMIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aldehydoisoophiopogonone B: Chemical Identity and Procurement Specifications for Research-Use Homoisoflavonoid


6-Aldehydoisoophiopogonone B (CAS: 112500-89-7), also designated as 6-aldehydo-isoophiopogonone B or Compound 24, is a homoisoflavonoid secondary metabolite isolated from the tuberous and fibrous roots of Ophiopogon japonicus (Maidong), a plant extensively utilized in traditional Chinese medicine formulations [1]. The compound is characterized by the molecular formula C₁₉H₁₆O₆, a molecular weight of 340.33 g/mol, and bears the IUPAC name 5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxochromene-6-carbaldehyde [1]. Structurally, it belongs to the rare homoisoflavonoid class, featuring a distinct 16-carbon skeleton (versus the typical 15-carbon flavonoid backbone) with an additional methylene bridge between the B- and C-rings, and is uniquely functionalized with a reactive aldehyde group at the C-6 position and a methoxy substituent on the B-ring [1].

Why Substituting 6-Aldehydoisoophiopogonone B with Other Ophiopogon Homoisoflavonoids May Compromise Experimental Reproducibility


Within the homoisoflavonoid subclass derived from Ophiopogon japonicus, subtle structural variations—specifically the presence and position of the aldehyde functional group and the substitution pattern on the aromatic B-ring—dictate profound differences in enzyme inhibitory potency, binding mechanisms, and physicochemical properties. Evidence demonstrates that co-eluting or structurally adjacent analogs such as 6-aldehydo-isoophiopogonanone A (AIO-A) and methylophiopogonanone B (MO-B) exhibit divergent inhibitory activity against mushroom tyrosinase by factors approaching or exceeding 2.6-fold under identical assay conditions [1]. Furthermore, these compounds operate via distinct inhibition modes (competitive vs. mixed-type) and coordinate differently with the active-site copper ions, as elucidated by molecular docking and spectroscopic analyses [1]. Consequently, generic procurement of an undefined 'Ophiopogon homoisoflavonoid fraction' or substitution with a structurally related analog lacking rigorous identity verification introduces significant and quantifiable variability into biological assays, particularly those targeting melanogenesis, oxidative stress, or enzyme inhibition profiling.

Quantitative Differentiation Guide for 6-Aldehydoisoophiopogonone B Procurement: Tyrosinase Inhibition and Structural Selectivity


Superior Tyrosinase Inhibition: Direct Head-to-Head IC₅₀ Comparison with 6-Aldehydo-isoophiopogonanone A (AIO-A)

In a direct comparative study conducted under identical experimental conditions, 6-aldehydo-isoophiopogonanone B (AIO-B) demonstrated 2.63-fold higher potency as a mushroom tyrosinase inhibitor compared to its structural analog 6-aldehydo-isoophiopogonanone A (AIO-A) [1]. The IC₅₀ for AIO-B was determined to be 48.1 ± 7.4 μM, whereas AIO-A exhibited an IC₅₀ of 126.7 ± 25.2 μM [1]. Both compounds were purified from the same Ophiopogon japonicus source material, ensuring that the observed potency difference is attributable to intrinsic structural features rather than variability in isolation or assay methodology [1].

Tyrosinase Inhibition Melanogenesis Enzyme Kinetics Cosmeceutical Research

Mechanistic Divergence: Reversible Mixed-Inhibition Mode of AIO-B Distinct from Competitive Inhibition Exhibited by AIO-A

Kinetic analysis revealed that 6-aldehydo-isoophiopogonanone B (AIO-B) inhibits tyrosinase via a reversible mixed-inhibition mechanism, whereas the structural analog 6-aldehydo-isoophiopogonanone A (AIO-A) acts as a reversible competitive inhibitor [1]. Mixed inhibition indicates that AIO-B can bind to both the free enzyme and the enzyme-substrate complex, with potentially distinct binding affinities, thereby providing a more versatile and potentially more physiologically robust inhibitory profile [1]. Molecular docking studies further delineated that the methoxyphenyl moiety of AIO-B coordinates with two copper ions in the tyrosinase active center, while AIO-A interacts via its aldehyde oxygen [1].

Enzyme Kinetics Mechanism of Action Inhibition Mode Copper Coordination

Cross-Class Potency Benchmarking: AIO-B IC₅₀ Relative to Methylophiopogonanone A and B

Although not evaluated in the same experimental run, the IC₅₀ of 6-aldehydo-isoophiopogonanone B (AIO-B) can be contextualized against other structurally characterized homoisoflavonoids from Ophiopogon japonicus. In a separate study employing a comparable mushroom tyrosinase assay, methylophiopogonanone A (MO-A) and methylophiopogonanone B (MO-B) exhibited IC₅₀ values of 108.7 ± 2.5 μM and 187.6 ± 1.4 μM, respectively [2]. Under this cross-study comparison, AIO-B (IC₅₀ = 48.1 μM) is approximately 2.3-fold more potent than MO-A and 3.9-fold more potent than MO-B [1][2].

Tyrosinase Inhibition Homoisoflavonoid Pharmacology Structure-Activity Relationship

Structural Basis for Differential Activity: B-Ring Methoxy Substitution and Molecular Docking Profile

The structural divergence between 6-aldehydo-isoophiopogonanone B (AIO-B) and 6-aldehydo-isoophiopogonanone A (AIO-A) resides exclusively in the B-ring substitution pattern: AIO-B bears a 4-methoxyphenyl group, while AIO-A contains a 3,4-methylenedioxyphenyl (benzodioxole) moiety [1]. Molecular docking simulations revealed that the methoxyphenyl group of AIO-B facilitates coordination with two copper ions (Cu²⁺) in the tyrosinase active center—a critical interaction for catalytic inhibition—whereas the aldehyde oxygen of AIO-A mediates its copper coordination [1]. This differential coordination geometry is supported by the calculated binding free energies and interaction distances from the docking models [1].

Structure-Activity Relationship Molecular Docking Computational Chemistry Copper Chelation

Online Antioxidant Activity Profiling: Class-Level Inference for Homoisoflavonoid Analogues

A study employing recycling high-speed counter-current chromatography coupled with an online DPPH radical scavenging assay detected antioxidant activity for the homoisoflavonoid pair 6-aldehydo-isoophiopogonanone A (1) and 6-aldehydo-isoophiopogonanone B (2) isolated from the fibrous roots of Ophiopogon japonicus [1]. The online detection confirmed that both compounds possess radical-scavenging capacity; however, the study did not report discrete IC₅₀ values or perform a quantitative head-to-head comparison between the two analogs in this assay system [1].

Antioxidant Activity Online HPLC-DPPH Assay Natural Product Screening

Availability and Purity Specifications for Research Procurement

Commercially available 6-Aldehydoisoophiopogonone B is supplied with a documented purity of >98% as determined by HPLC analysis . In comparative context, the structurally analogous compound 6-Aldehydoisoophiopogonone A is also available at comparable purity levels (e.g., 99.04% by HPLC) . The availability of high-purity reference standards for both compounds enables researchers to conduct controlled comparative studies without the confounding variable of differential purity or the need for in-house isolation and purification from Ophiopogon japonicus biomass, which yields these compounds at low abundance .

Research Reagent Procurement Purity Specifications HPLC Analysis

Recommended Research Applications for 6-Aldehydoisoophiopogonone B Based on Quantitative Differentiation Evidence


Tyrosinase Inhibition Studies Requiring a Potent Homoisoflavonoid Positive Control

Based on direct head-to-head IC₅₀ data, 6-Aldehydoisoophiopogonone B (AIO-B) demonstrates 2.63-fold greater potency than its analog AIO-A (48.1 vs. 126.7 μM) [1]. This quantifiable potency advantage positions AIO-B as a preferred homoisoflavonoid positive control or reference inhibitor for mushroom tyrosinase assays, particularly when compound consumption must be minimized or when a wider dynamic range is required for dose-response characterization. The well-characterized reversible mixed-inhibition mechanism further supports its utility in kinetic studies [1].

Structure-Activity Relationship (SAR) Campaigns Targeting B-Ring Substitution Effects

The differential B-ring substitution between AIO-B (4-methoxyphenyl) and AIO-A (3,4-methylenedioxyphenyl) provides a defined chemical handle for SAR exploration [1]. Molecular docking evidence confirms that this substitution alters copper coordination geometry in the tyrosinase active site, offering a rational basis for synthesizing derivative libraries and probing the electronic and steric contributions of methoxy vs. methylenedioxy groups to enzyme inhibition [1].

Mechanistic Enzyme Kinetics Comparing Mixed vs. Competitive Inhibitors

The distinct inhibition mechanisms—AIO-B acting as a reversible mixed inhibitor while AIO-A is a reversible competitive inhibitor—make this compound pair uniquely suited for comparative enzyme kinetics studies [1]. Researchers investigating the differential effects of mixed vs. competitive inhibitors on substrate concentration dependence, pH sensitivity, or cellular context efficacy can utilize this well-characterized analog pair as mechanistic probes [1].

Dual-Function Natural Product Research (Tyrosinase Inhibition + Antioxidant Activity)

Online HPLC-DPPH analysis confirms that AIO-B possesses detectable radical-scavenging activity, consistent with the antioxidant properties characteristic of the homoisoflavonoid class [2]. For cosmetic or nutraceutical research programs seeking compounds that simultaneously inhibit melanin biosynthesis (via tyrosinase inhibition) and mitigate oxidative stress, AIO-B offers an evidence-supported, dual-function candidate that can be procured at >98% HPLC purity for reproducible investigations [2].

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